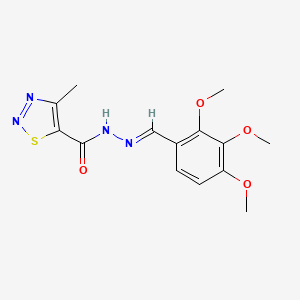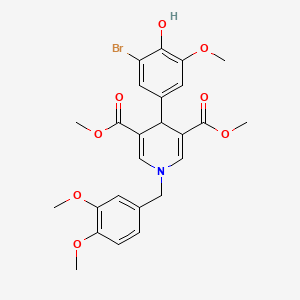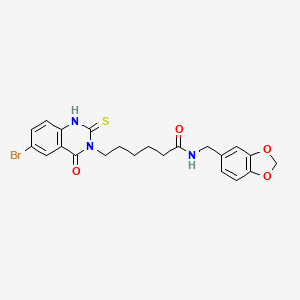
4-Methyl-N'-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a carbohydrazide group and a trimethoxybenzylidene moiety. The presence of these functional groups contributes to its diverse reactivity and potential utility in medicinal chemistry, materials science, and other areas of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide typically involves the condensation of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base linkage between the carbohydrazide and the benzaldehyde, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction could produce amines or other reduced forms.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential medicinal applications include its use as a lead compound for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mécanisme D'action
The mechanism of action of 4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s functional groups may allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-N’-(2,4,5-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
- 4-Methyl-N’-(3,4,5-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
- 4-Methoxy-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
Uniqueness
4-Methyl-N’-(2,3,4-trimethoxybenzylidene)-1,2,3-thiadiazole-5-carbohydrazide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C14H16N4O4S |
|---|---|
Poids moléculaire |
336.37 g/mol |
Nom IUPAC |
4-methyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H16N4O4S/c1-8-13(23-18-16-8)14(19)17-15-7-9-5-6-10(20-2)12(22-4)11(9)21-3/h5-7H,1-4H3,(H,17,19)/b15-7+ |
Clé InChI |
URXMTXGGQRBQQC-VIZOYTHASA-N |
SMILES isomérique |
CC1=C(SN=N1)C(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)OC |
SMILES canonique |
CC1=C(SN=N1)C(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cycloheptylbenzamide](/img/structure/B11220066.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11220093.png)

![3-Hydroxy-1-(4-methylphenyl)-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11220098.png)
![ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11220100.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11220104.png)
![3-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11220111.png)
![1-butyl-4-hydroxy-2-oxo-N'-[(E)-(2,3,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11220116.png)
![7-(2-Methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11220120.png)

![5-oxo-8-(4-phenylpiperazine-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11220137.png)
![7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11220142.png)
